molecular formula C5H2FN3O B1344304 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile CAS No. 356783-31-8

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No. B1344304
Key on ui cas rn: 356783-31-8
M. Wt: 139.09 g/mol
InChI Key: LJZHACRGZWYTAX-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In a mixture of 30 mL of acetonitrile and 20 mL of water was dissolved 1.0 g of 6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile. After adding 11.2 g of diammonium cerium nitrate, the mixture was heated under reflux for 3 hours. The reaction mixture was returned to room temperature, a mixture consisting of 50 mL of toluene, 50 mL of water and 10 mL of 5% aqueous solution of sodium thiosulfate was added to the reaction mixture, and the aqueous layer was separated. Ethyl acetate (50 mL) was added to the aqueous layer thus obtained, and the organic layer was separated. The organic layer thus obtained was washed with saturated aqueous solution of sodium chloride, treated with active charcoal, and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. Thus, 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile was obtained as a yellow-colored solid product.
Name
6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
diammonium cerium nitrate
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([O:10]C2C=CC(OC)=CC=2)=[N:4][CH:3]=1.[N+]([O-])([O-])=O.[Ce+3].[NH4+].[NH4+].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C1(C)C=CC=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(#N)C.O>[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5](=[O:10])[NH:4][CH:3]=1 |f:1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
6-fluoro-3-(4-methoxyphenoxy)-2-pyrazinecarbonitrile
Quantity
1 g
Type
reactant
Smiles
FC1=CN=C(C(=N1)C#N)OC1=CC=C(C=C1)OC
Step Two
Name
diammonium cerium nitrate
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
Ethyl acetate (50 mL) was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed with saturated aqueous solution of sodium chloride
ADDITION
Type
ADDITION
Details
treated with active charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CNC(C(=N1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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